molecular formula C17H36ClNO B14592380 3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride CAS No. 61515-70-6

3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride

Cat. No.: B14592380
CAS No.: 61515-70-6
M. Wt: 305.9 g/mol
InChI Key: ILPHDNGAVQPIFV-UHFFFAOYSA-N
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Description

3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride is a complex organic compound that features a piperidine ring, a common structure in many pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Alkylation: The piperidine ring is then alkylated with 2-ethyl-3-methylhexyl halide under basic conditions to introduce the desired substituent.

    Hydroxylation: The resulting compound is further reacted with propanol to introduce the hydroxyl group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or nucleophiles like sodium azide can be used under appropriate conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Dehydroxylated compounds or altered piperidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmacologically active compounds.

    Organic Synthesis: The compound can serve as a building block for more complex molecules.

    Industrial Chemistry: It may be used in the production of specialty chemicals or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The piperidine ring is known to interact with various molecular targets, potentially affecting neurotransmitter systems or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a similar ring structure.

    N-Ethylpiperidine: Another derivative with an ethyl group attached to the nitrogen.

    3-Piperidinol: A compound with a hydroxyl group on the piperidine ring.

Uniqueness

3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

61515-70-6

Molecular Formula

C17H36ClNO

Molecular Weight

305.9 g/mol

IUPAC Name

3-[4-(2-ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride

InChI

InChI=1S/C17H35NO.ClH/c1-4-7-15(3)17(5-2)14-16-8-11-18(12-9-16)10-6-13-19;/h15-17,19H,4-14H2,1-3H3;1H

InChI Key

ILPHDNGAVQPIFV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC)CC1CCN(CC1)CCCO.Cl

Origin of Product

United States

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